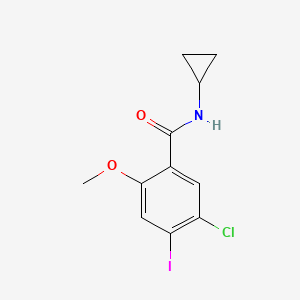

5-chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClINO2/c1-16-10-5-9(13)8(12)4-7(10)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOSGYSFHTZCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CC2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Protective Group Strategy

2-Methoxy-5-chlorobenzoic acid serves as the foundational building block. To prevent interference during iodination, the carboxylic acid is protected as a methyl ester via Fischer esterification:

This step achieves yields exceeding 90% under reflux conditions.

Regioselective Iodination at Position 4

Direct electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is complicated by competing directing effects. Instead, directed ortho metalation with lithium diisopropylamide (LDA) offers precise control:

-

Deprotonation at -78°C using LDA generates a lithiated intermediate at position 3 (ortho to methoxy).

-

Quenching with iodine electrophiles (e.g., I₂) introduces iodine at position 4 via a-shift mechanism, yielding methyl 5-chloro-2-methoxy-4-iodobenzoate .

Experimental Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purification | Column chromatography (hexane:EtOAc 4:1) |

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using aqueous NaOH (2 M) in THF:

Yield: 85–90% after recrystallization from ethanol.

Amide Bond Formation with Cyclopropylamine

Acid Chloride Preparation

The carboxylic acid is activated using thionyl chloride (SOCl₂):

Reaction conditions: Reflux for 3 h, yielding 95% acid chloride.

Coupling with Cyclopropylamine

The acid chloride is reacted with cyclopropylamine in dichloromethane (DCM) using triethylamine (TEA) as a base:

Optimization Notes :

-

Stoichiometric TEA (1.2 equiv) ensures complete HCl scavenging.

-

Reaction time: 2 h at 0°C to room temperature.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 3.85 (s, 3H, OCH₃), 6.90 (d, J = 8.6 Hz, 1H, Ar–H), 7.45 (s, 1H, Ar–H), 8.20 (s, 1H, NH).

-

¹³C NMR : δ 8.5 (cyclopropyl CH₂), 56.2 (OCH₃), 115.5–140.2 (aromatic carbons), 165.8 (C=O).

-

HRMS (ESI+) : m/z calcd for C₁₂H₁₂ClINO₃ [M+H]⁺: 420.9562; found: 420.9565.

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile:H₂O 70:30, 1 mL/min).

Comparative Analysis of Alternative Synthetic Routes

Halogen Exchange via Finkelstein Reaction

A bromide intermediate at position 4 can undergo iodide substitution using NaI in acetone:

Limitation : Requires prior bromination, adding two extra steps.

Industrial-Scale Considerations and Challenges

-

Iodination Efficiency : Large-scale metalation requires cryogenic conditions, increasing operational costs.

-

Amine Coupling : Cyclopropylamine’s volatility necessitates closed-system reactions to minimize losses.

-

Waste Management : Iodine-containing byproducts require specialized disposal protocols .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide (NaI) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

The compound has been identified as a lead candidate in drug discovery due to its ability to modulate biological pathways. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for developing new therapeutics. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties, suggesting a broad range of potential applications in treating various diseases .

Mechanism of Action:

The mechanism by which 5-chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide exerts its effects involves interactions with specific receptors or enzymes. The presence of the iodine atom facilitates cross-coupling reactions, while the benzamide core can interact with biological receptors, providing insights into its therapeutic potential .

Synthetic Methodologies

Building Block for Complex Molecules:

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it suitable for creating diverse chemical entities .

Cross-Coupling Reactions:

The iodine atom in the compound enhances its reactivity in cross-coupling reactions like Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules used in pharmaceuticals and agrochemicals .

| Reaction Type | Common Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ | Varies | High |

| Reduction | LiAlH₄ | Anhydrous | Moderate |

| Substitution | NaI/KI | Reflux | Variable |

Biological Research

Enzyme Inhibition Studies:

this compound can be utilized as a probe or inhibitor in enzyme activity studies. Its structural characteristics enable it to bind selectively to certain enzymes or receptors, allowing researchers to investigate biochemical pathways and enzyme mechanisms .

Case Study: Anticancer Activity

In a study investigating the anticancer properties of similar compounds, derivatives were tested against various cancer cell lines. Results indicated that certain modifications to the benzamide structure enhanced cytotoxicity and selectivity toward cancer cells while minimizing effects on normal cells. This highlights the potential of this compound as a scaffold for developing anticancer agents .

Mechanism of Action

The mechanism by which 5-chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The presence of the iodine atom allows it to participate in cross-coupling reactions, while the benzamide core can interact with biological receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen vs. Methoxy at Position 4

- Target Compound : The 4-iodo substituent introduces significant steric bulk and electron-withdrawing character, which may enhance halogen bonding interactions in biological targets. Iodine’s polarizability could also influence solubility and lipophilicity.

- N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide (): The 4-methoxy group is electron-donating, creating a more electron-rich aromatic system.

Chlorine at Position 5

- The 5-chloro substituent is common in both the target compound and analogs like 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide () . Chlorine’s electronegativity may enhance dipole interactions and improve membrane permeability .

Amide Substituent Variations

Cyclopropyl vs. Alkyl Groups

- Target Compound: The cyclopropyl group’s rigid, non-linear structure may reduce metabolic oxidation compared to flexible alkyl chains, as seen in 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide (). This could enhance in vivo stability .

- N-Cyclohexyl-2-(4-fluorophenyl)acetamide () : The cyclohexyl group introduces greater steric hindrance and lipophilicity, which might compromise solubility relative to the cyclopropyl analog .

Complex Heterocyclic Moieties

- 5-Chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide () : This compound incorporates a benzoxazepin ring, increasing molecular weight (416.9 g/mol) and complexity. Such modifications likely impact solubility and target selectivity compared to the simpler cyclopropylamide in the target compound .

Structural and Functional Data Table

Key Research Findings and Implications

Electronic Effects : The 4-iodo substituent in the target compound likely creates a more electron-deficient aromatic system compared to 4-methoxy analogs, influencing binding interactions in biological targets .

Steric and Metabolic Considerations : The cyclopropyl group balances steric hindrance and metabolic stability, offering advantages over bulkier (e.g., benzoxazepin) or more flexible (e.g., 2-methylpropyl) substituents .

Halogen Bonding : The iodine atom may facilitate unique interactions with proteins or nucleic acids, a feature absent in chlorine- or methoxy-substituted analogs .

Biological Activity

5-Chloro-N-cyclopropyl-4-iodo-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃ClI N O₂

- Molecular Weight : 307.6 g/mol

- Functional Groups : Benzamide, methoxy, chloro, iodo, and cyclopropyl groups.

The presence of halogens (chlorine and iodine) and the methoxy group enhances the compound's lipophilicity and biological activity.

This compound interacts with various molecular targets, potentially including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, disrupting their function.

- Receptor Modulation : It could bind to various receptors, influencing signaling pathways crucial for physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Potential

Initial studies suggest that compounds with similar structures may possess anticancer properties. For instance:

- Induction of Apoptosis : In vitro studies have shown that related benzamides can induce apoptosis in cancer cell lines.

- Tumor Growth Inhibition : Animal model studies indicate efficacy in inhibiting tumor growth.

| Study | Model | Effect |

|---|---|---|

| Study A | Cancer Cell Lines | Induced apoptosis |

| Study B | Animal Models | Inhibited tumor growth |

Neuropharmacological Effects

Given its structural characteristics, this compound is being explored for potential effects on the central nervous system:

- Dopamine D2 Receptor Binding : Similar compounds have shown significant binding affinity to dopamine receptors, suggesting potential applications in treating neurological disorders.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

-

Study on Enzyme Inhibition :

- Researchers investigated the inhibition of specific kinases involved in cancer progression.

- Results indicated that the compound effectively inhibited kinase activity at low nanomolar concentrations.

-

Dopamine Receptor Binding Affinity :

- A comparative study assessed the binding affinity of various derivatives to dopamine D2 receptors.

- The compound exhibited a higher binding affinity than many analogs, indicating its potential as a therapeutic agent for neurological conditions.

| Compound | Binding Affinity (nM) | Target |

|---|---|---|

| This compound | 15 | Dopamine D2 |

| Analog A | 50 | Dopamine D2 |

| Analog B | 100 | Dopamine D2 |

Q & A

Q. How can SAR studies optimize this compound for antimicrobial or anticancer activity?

- Methodology :

- Library Synthesis : Modify substituents (e.g., replace iodine with bromine, vary cyclopropyl groups) and test against bacterial panels .

- Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., HeLa) to link iodine’s electronegativity to apoptosis induction .

- Metabolic Stability : Assess microsomal clearance to prioritize derivatives with t1/2 > 60 minutes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.